molecular formula C12H15ClN2 B1424679 N~1~,N~1~-diallyl-4-chloro-1,2-benzenediamine CAS No. 1220029-71-9

N~1~,N~1~-diallyl-4-chloro-1,2-benzenediamine

Cat. No. B1424679
CAS RN: 1220029-71-9
M. Wt: 222.71 g/mol
InChI Key: KMBAPPQHIYMGLE-UHFFFAOYSA-N
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Description

N~1~,N~1~-diallyl-4-chloro-1,2-benzenediamine (DACBD) is an organic compound that has been studied for its potential use in various scientific research applications. It is a colorless, water-soluble solid that has a melting point of 122°C and a boiling point of 244°C. DACBD is also known as 4-chloro-1,2-diaminobutane and has a molecular formula of C8H14ClN2.

Scientific Research Applications

Synthesis and Corrosion Inhibition

  • Studies have been conducted on the synthesis of unsaturated N,N-diallyl compounds from different diamines, demonstrating their capability to undergo cyclopolymerization. These synthesized materials, including quaternary ammonium monomers and polymers, have shown significant potential as corrosion inhibitors for mild steel in acidic conditions. The corrosion inhibition efficiency of these compounds has been observed to be substantially higher compared to the starting diamines, indicating their practical utility in protecting metals from corrosion in industrial applications (Ali & Saeed, 2001).

Molecular Wires and Conductivity

  • Research into the derivatization of electrode surfaces with N,N,N',N'-tetraalkyl-1,4-benzenediamine derivatives has provided insights into the potential use of these compounds in creating molecular wires. These derivatized electrodes exhibit promising redox behavior and could serve as redox mediators, suggesting their application in electronic devices and sensors. The study highlights the role of binding atom hybridization on electronic transmission, which could be pivotal in the development of molecular electronics (Buchanan et al., 1983).

Host Molecules for Channel Inclusion Compounds

  • N,N-diallyl-4-chloro-1,2-benzenediamine derivatives have also been explored as host molecules for channel inclusion compounds. These compounds are capable of forming crystalline structures with channels that can accommodate guest molecules. Such structures have potential applications in the field of supramolecular chemistry, where they can be used for selective encapsulation and release of molecules, with implications in drug delivery, molecular separation, and catalysis (Sheynin et al., 2006).

properties

IUPAC Name

4-chloro-1-N,1-N-bis(prop-2-enyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h3-6,9H,1-2,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBAPPQHIYMGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~1~-diallyl-4-chloro-1,2-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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